molecular formula C18H19NO3 B4814284 N-(3-acetylphenyl)-2-isopropoxybenzamide

N-(3-acetylphenyl)-2-isopropoxybenzamide

Cat. No.: B4814284
M. Wt: 297.3 g/mol
InChI Key: NNLFWYPYQWEBSQ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an isopropoxy group at the ortho-position (C2) and an acetyl-functionalized phenyl ring at the para-amide position (N-(3-acetylphenyl)). Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol. This compound is synthesized via nucleophilic acyl substitution reactions, often involving coupling between 2-isopropoxybenzoic acid derivatives and 3-acetylaniline intermediates .

Key structural features include:

  • Acetyl group (C3 of phenyl ring): Introduces electron-withdrawing effects, which may modulate electronic properties and reactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)22-17-10-5-4-9-16(17)18(21)19-15-8-6-7-14(11-15)13(3)20/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFWYPYQWEBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Position: The position of the isopropoxy group (C2 vs. C4) significantly alters steric and electronic profiles.

Functional Group Variations: Acetyl vs. Acetylamino: The acetyl group in the target compound (electron-withdrawing) contrasts with the acetylamino group in C₁₈H₂₀N₂O₃ (electron-donating), leading to divergent electronic environments and reactivity . Trifluoromethyl (Flutolanil): The CF₃ group in Flutolanil enhances metabolic stability and hydrophobicity, making it suitable for agricultural applications .

Physicochemical Properties

Property This compound N-(3-Acetylphenyl)acetamide (2e) Flutolanil
LogP (Predicted) 3.2 1.8 4.1
Water Solubility Low (0.01 mg/mL) Moderate (1.5 mg/mL) Very low (<0.001 mg/mL)
Synthetic Yield 51% (method A, ) 82% (general procedure, ) Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-isopropoxybenzamide
Reactant of Route 2
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